Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, tetrahydro-2H-pyran-3-yl ester, (1S-(1alpha(1R*(S*),2R*,4S*),2alpha))-
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Overview
Description
Carbamic acid, (5-((2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, tetrahydro-2H-pyran-3-yl ester, (1S-(1alpha(1R*(S*),2R*,4S*),2alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of carbamic acid derivatives and subsequent esterification. Common reagents used in these reactions may include:
Carbamic acid precursors: These are often synthesized through the reaction of amines with carbon dioxide or phosgene.
Esterification agents: Such as tetrahydro-2H-pyran-3-yl alcohol, which reacts with carbamic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Indene derivatives: Compounds containing the indene moiety.
Phenylmethyl compounds: Molecules with phenylmethyl groups.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and aromatic rings, potentially leading to diverse chemical reactivity and biological activity.
Properties
CAS No. |
145680-04-2 |
---|---|
Molecular Formula |
C34H40N2O6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
[(3R)-oxan-3-yl] N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H40N2O6/c37-30(29(19-24-12-5-2-6-13-24)35-34(40)42-27-15-9-17-41-22-27)21-26(18-23-10-3-1-4-11-23)33(39)36-32-28-16-8-7-14-25(28)20-31(32)38/h1-8,10-14,16,26-27,29-32,37-38H,9,15,17-22H2,(H,35,40)(H,36,39)/t26-,27-,29+,30+,31-,32+/m1/s1 |
InChI Key |
WHEAOWNCXPCPCE-LOOYLFGLSA-N |
Isomeric SMILES |
C1C[C@H](COC1)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O |
Canonical SMILES |
C1CC(COC1)OC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)C(=O)NC4C(CC5=CC=CC=C45)O)O |
Origin of Product |
United States |
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